6-Cyclopropoxypyridin-2-amine molecular structure and weight
6-Cyclopropoxypyridin-2-amine molecular structure and weight
An In-depth Technical Guide to 6-Cyclopropoxypyridin-2-amine: Structure, Properties, and Synthetic Utility
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Cyclopropoxypyridin-2-amine, a versatile chemical building block of significant interest in modern organic synthesis and medicinal chemistry. We will delve into its core molecular attributes, advanced analytical characterization, synthetic pathways, and its strategic importance in the development of novel chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's properties and applications.
Core Molecular Identity and Physicochemical Properties
6-Cyclopropoxypyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 2-position and a cyclopropoxy group at the 6-position. This unique combination of a nucleophilic amine, an aromatic core, and a strained cyclopropyl ether moiety imparts valuable characteristics for synthetic transformations and molecular design.
Chemical Identifiers
A clear identification of a chemical entity is paramount for reproducible research. The key identifiers for 6-Cyclopropoxypyridin-2-amine are summarized below.
| Identifier | Value |
| Compound Name | 6-Cyclopropoxypyridin-2-amine |
| Synonyms | 2-Amino-6-cyclopropoxypyridine |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol [1] |
| CAS Number | 1017793-13-1[1] |
| InChI Key | HCBOVZWKYKALAG-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1CC1OC2=CC=CC(=N2)N |
Molecular Structure
The structural arrangement of 6-Cyclopropoxypyridin-2-amine is fundamental to its reactivity and function. The pyridine ring provides a planar, aromatic scaffold, while the cyclopropoxy group introduces a three-dimensional, rigid element.
Caption: 2D structure of 6-Cyclopropoxypyridin-2-amine.
Advanced Spectroscopic and Analytical Characterization
Unambiguous structural elucidation is critical. A multi-technique analytical approach is employed to confirm the identity and purity of 6-Cyclopropoxypyridin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure in solution. Both ¹H and ¹³C NMR provide critical data on atomic connectivity and chemical environments.[1]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine ring's aromatic protons, the protons of the cyclopropyl group, and the amine protons.[1] The integration of these signals confirms the proton count in each environment.
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¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments, distinguishing between aromatic, aliphatic (cyclopropyl), and amine- and ether-linked carbons.
Table 2: Predicted Spectroscopic Data for 6-Cyclopropoxypyridin-2-amine [1]
| Spectroscopy | Predicted Parameter | Predicted Value Range |
| ¹H NMR | Amino Protons (NH₂) | δ 4.5-6.0 ppm |
| ¹H NMR | Aromatic Protons (Pyridine) | δ 6.0-7.5 ppm |
| ¹H NMR | Cyclopropyl Protons | δ 0.5-4.0 ppm |
| IR | N-H Stretch (Amine) | 3300-3500 cm⁻¹ |
| IR | C-O-C Stretch (Ether) | 1200-1300 cm⁻¹ |
Vibrational Spectroscopy (Infrared - IR)
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 6-Cyclopropoxypyridin-2-amine is expected to display characteristic absorption bands. The N-H stretching of the primary amine would typically appear as two distinct bands, while C-N and C-O-C stretching vibrations would also be observable in their respective regions.[1]
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition.[1]
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High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement of the molecular ion, which is used to confirm the molecular formula, C₈H₁₀N₂O.[1]
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Ionization Techniques: Electrospray ionization (ESI) is commonly used for this type of molecule, typically showing the protonated molecular ion [M+H]⁺.
Analytical Workflow for Structural Confirmation
The logical flow of analytical techniques ensures a comprehensive and validated structural assignment.
Caption: Workflow for the structural elucidation of the compound.
Synthesis and Reactivity
The synthesis of 6-Cyclopropoxypyridin-2-amine presents two main challenges: the formation of the 2-aminopyridine core and the introduction of the 6-cyclopropoxy substituent.[1] The 2-aminopyridine moiety is a crucial motif in many pharmaceuticals.[2]
General Synthetic Strategy
A common and effective approach involves the nucleophilic aromatic substitution (SNAᵣ) reaction. This strategy typically starts with a pre-functionalized pyridine ring, such as 2-amino-6-chloropyridine.
Protocol: Synthesis via Nucleophilic Aromatic Substitution
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Preparation of Cyclopropoxide: In an inert atmosphere, sodium hydride (NaH) is cautiously added to a solution of cyclopropanol in a dry aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C. The mixture is stirred to allow for the formation of the sodium cyclopropoxide nucleophile.
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Nucleophilic Substitution: A solution of 2-amino-6-chloropyridine in the same dry solvent is added dropwise to the cyclopropoxide solution.[3][4]
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Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 80-100 °C) to drive the substitution to completion. The progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup and Purification: Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Caption: Synthetic pathway via nucleophilic aromatic substitution.
Role in Synthetic Chemistry
6-Cyclopropoxypyridin-2-amine is a valuable intermediate. Its structure allows for both convergent and divergent synthetic strategies.[1] The primary amine group can be readily functionalized through acylation, alkylation, or diazotization, while the pyridine ring can participate in various coupling reactions, enabling the rapid generation of diverse compound libraries for screening purposes.[1]
Significance in Research and Development
The unique structural features of 6-Cyclopropoxypyridin-2-amine make it highly relevant in medicinal chemistry and drug discovery.
The Value of the Cyclopropyl Moiety
The cyclopropyl group is more than just a small alkyl substituent; it is a "bioisostere" for other groups and offers distinct advantages in drug design:[5][6]
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Metabolic Stability: The cyclopropyl group can block sites of metabolism (e.g., oxidation), increasing the half-life of a drug molecule.[1]
-
Enhanced Potency: The rigid, three-dimensional nature of the ring can lock the molecule into a specific conformation, which can lead to a more favorable entropic contribution upon binding to a biological target.[1]
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Improved Physicochemical Properties: It can modulate properties like lipophilicity and solubility, which are critical for a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
The Aminopyridine Scaffold
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. Its nitrogen atoms can act as hydrogen bond acceptors, and the amino group can be a key hydrogen bond donor, facilitating strong interactions with biological targets like kinases and receptors.
Caption: Relationship between structure and application potential.
Conclusion and Future Outlook
6-Cyclopropoxypyridin-2-amine is a well-defined molecular entity with high potential as a versatile building block in chemical synthesis. Its structure, combining the favorable properties of the cyclopropoxy group and the 2-aminopyridine scaffold, makes it an attractive starting point for the design of novel pharmaceuticals, agrochemicals, and materials.
Future research should focus on several key areas:
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Green Chemistry: Developing more sustainable and efficient synthetic routes that minimize waste and use less hazardous reagents.[1]
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Flow Chemistry: Adapting the synthesis to continuous flow platforms could offer improved safety, scalability, and control over reaction conditions.[1]
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Expanded Applications: A deeper exploration of its reactivity and the structure-activity relationships of its derivatives is crucial for unlocking its full potential in designing new molecules with desired biological or material properties.[1]
References
- 6-Cyclopropoxypyridin-2-amine | Benchchem.
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Application - Longdom Publishing. [Link]
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Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (PDF) [Link]
-
Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
Sources
- 1. 6-Cyclopropoxypyridin-2-amine | Benchchem [benchchem.com]
- 2. lbcs.dicp.ac.cn [lbcs.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. 2-氨基-6-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. longdom.org [longdom.org]
- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

